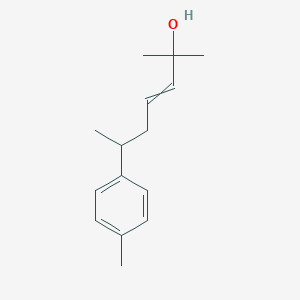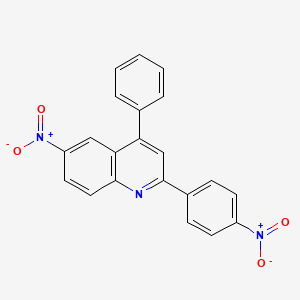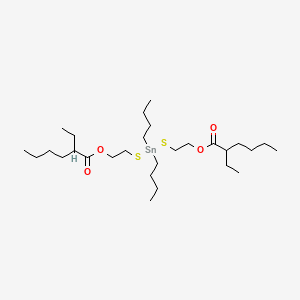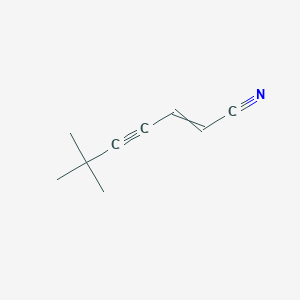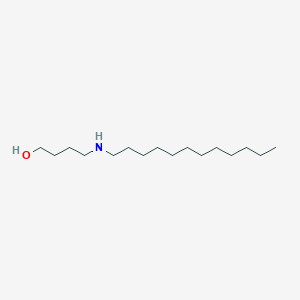![molecular formula C10H5ClN4O4S B14463372 4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine CAS No. 73768-54-4](/img/structure/B14463372.png)
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C10H5ClN4O4S This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group and a sulfanyl group attached to a dinitrophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine typically involves the reaction of 4-chloropyrimidine with 2,4-dinitrophenylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The dinitrophenyl moiety can participate in redox reactions, potentially forming different oxidation states.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation and Reduction: Different oxidation states of the dinitrophenyl moiety.
Coupling Reactions: Complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine involves its interaction with molecular targets through its functional groups. The chloro and dinitrophenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-nitrophenyl disulfide
- 2-[(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid
Comparison and Uniqueness
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine is unique due to the presence of both a chloro group and a dinitrophenyl moiety, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
73768-54-4 |
|---|---|
Formule moléculaire |
C10H5ClN4O4S |
Poids moléculaire |
312.69 g/mol |
Nom IUPAC |
4-chloro-2-(2,4-dinitrophenyl)sulfanylpyrimidine |
InChI |
InChI=1S/C10H5ClN4O4S/c11-9-3-4-12-10(13-9)20-8-2-1-6(14(16)17)5-7(8)15(18)19/h1-5H |
Clé InChI |
OYLMMNZGIDHZGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


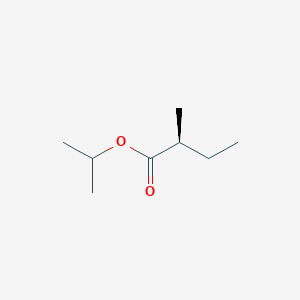
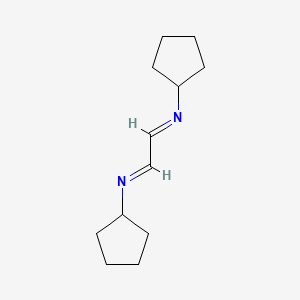
![2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B14463310.png)

